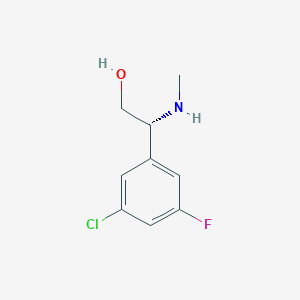
(R)-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties that are crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 3-chloro-5-fluorobenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Chiral Resolution: The resulting alcohol is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the ®-enantiomer.
Amination: The ®-alcohol is then reacted with methylamine under suitable conditions to form ®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol.
Industrial Production Methods
In industrial settings, the production of ®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol may involve:
Large-Scale Reduction: Utilizing large-scale reduction methods with efficient catalysts to ensure high yield and purity.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol: The enantiomer of the compound with different stereochemical properties.
2-(3-Chloro-5-fluorophenyl)-2-(methylamino)propanol: A structurally similar compound with an additional methyl group.
2-(3-Chloro-5-fluorophenyl)-2-(ethylamino)ethanol: A compound with an ethyl group instead of a methyl group.
Uniqueness
®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(2R)-2-(3-chloro-5-fluorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11ClFNO/c1-12-9(5-13)6-2-7(10)4-8(11)3-6/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
InChI Key |
SUXNVUIKGNXZNO-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CO)C1=CC(=CC(=C1)Cl)F |
Canonical SMILES |
CNC(CO)C1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6,7-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B12978900.png)
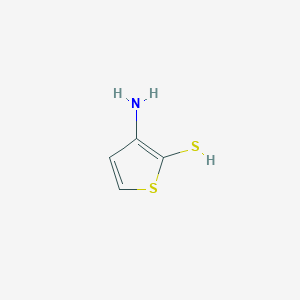
![5'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12978905.png)
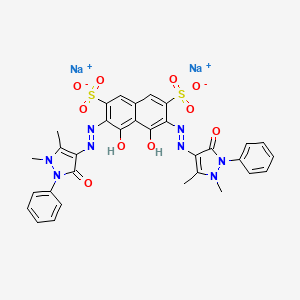
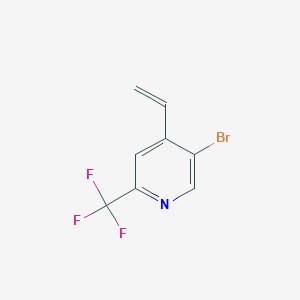
![5-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B12978911.png)
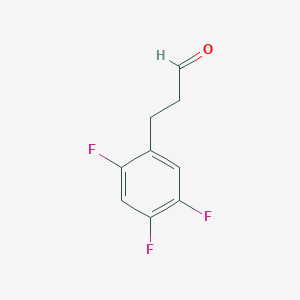
![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12978918.png)

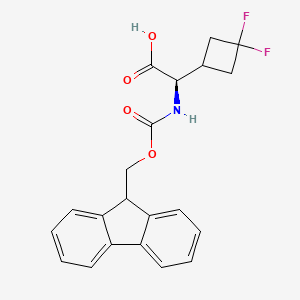
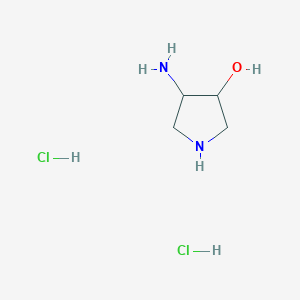
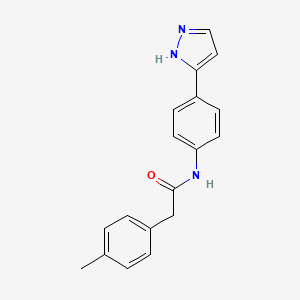
![6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12978951.png)
